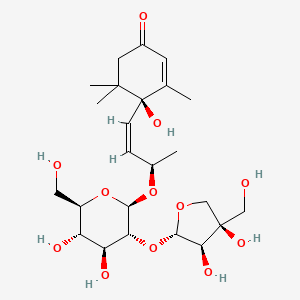

7Z-Trifostigmanoside I

Description

Properties

Molecular Formula |

C24H38O12 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5-/t13-,15-,16-,17+,18-,19+,20-,21+,23-,24-/m1/s1 |

InChI Key |

ZUOHPMUWXJPXFB-SVJVMXMZSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C\[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

7Z-Trifostigmanoside I: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7Z-Trifostigmanoside I, a megastigmane glycoside with significant potential in the modulation of intestinal barrier function. This document details its natural distribution, methods for its isolation and quantification, and the molecular pathways through which it exerts its biological effects.

Natural Sources and Distribution

This compound has been identified in at least two distinct plant species, indicating a distribution across different botanical families. The primary reported natural sources are:

-

Sweet Potato (Ipomoea batatas): Found in the tubers of this widely consumed vegetable, making it a readily accessible source.[1][2] The presence of this compound in a common food source has spurred interest in its potential nutraceutical and therapeutic applications.

-

Hong Kong Polygala (Polygala hongkongensis): This medicinal herb is another documented source of this compound.[3] Its isolation from this species was the first report of a megastigmane glycoside from the Polygalaceae family.

Quantitative Data

The concentration of this compound can vary depending on the natural source and the extraction method employed. The following table summarizes the available quantitative data.

| Natural Source | Plant Part | Compound | Concentration | Reference |

| Ipomoea batatas | Tuber (Powdered) | This compound | 5.48 µg / 100 mg | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological analysis of this compound.

Bioactivity-Guided Isolation from Ipomoea batatas

A bioactivity-guided isolation approach is a common strategy to identify and purify bioactive compounds from natural extracts. The following protocol is based on the successful isolation of this compound from sweet potato.[1][2]

3.1.1. Extraction

-

Obtain fresh sweet potato tubers, wash, peel, and slice them.

-

Dry the slices in a shaded, well-ventilated area until brittle.

-

Grind the dried slices into a fine powder.

-

Macerate the sweet potato powder in 100% methanol (B129727) (1:10 w/v) for 72 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3.1.2. Solvent Partitioning

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning with an equal volume of n-hexane to remove nonpolar compounds. Repeat this step three times.

-

Subsequently, partition the aqueous layer with an equal volume of ethyl acetate. Repeat this step three times.

-

The aqueous layer, which contains the more polar glycosides, is retained for further purification. The bioactivity of each fraction should be assessed at this stage to guide the selection of the fraction for further purification.

3.1.3. Column Chromatography

-

Diaion HP-20 Column Chromatography:

-

Pack a glass column with Diaion HP-20 resin and equilibrate with distilled water.

-

Load the active aqueous extract onto the column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, and 100% methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Test the fractions for the desired biological activity (e.g., enhancement of intestinal barrier function).

-

Pool the active fractions and concentrate them.

-

-

Sephadex LH-20 Column Chromatography:

-

Pack a glass column with Sephadex LH-20 resin and equilibrate with 100% methanol.[4][5][6]

-

Dissolve the concentrated active fraction from the Diaion column in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

-

Collect fractions and monitor by TLC.

-

Combine fractions containing the purified this compound based on TLC analysis.

-

3.1.4. High-Performance Liquid Chromatography (HPLC) Purification

-

Further purify the this compound-containing fraction by preparative reversed-phase HPLC.

-

Column: A C18 column is suitable for this separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase for separating glycosides. The gradient can be optimized based on the specific column and system.

-

Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm) using a UV detector.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Analytical High-Performance Liquid Chromatography (HPLC)

The following is a general method for the analysis of compounds in sweet potato extracts, which can be adapted for the quantification of this compound.[7][8]

-

System: HPLC coupled with a UV or mass spectrometry (MS) detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 210 nm or ESI-MS in positive and negative ion modes for structural confirmation.

Biological Activity Assays

3.3.1. Intestinal Barrier Function Assay (Transepithelial Electrical Resistance - TEER)

The integrity of the intestinal epithelial barrier can be assessed by measuring the Transepithelial Electrical Resistance (TEER) of a Caco-2 cell monolayer.[9][10][11][12][13]

-

Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

-

Measure the initial TEER of the Caco-2 monolayers using an epithelial volt-ohm meter.

-

Treat the cells with this compound at various concentrations in the apical chamber. A control group should be treated with the vehicle only.

-

To induce barrier dysfunction, cells can be co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Measure the TEER at different time points after treatment (e.g., 24, 48, 72 hours).

-

Calculate the TEER values (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert. An increase in TEER indicates an enhancement of the barrier function.

3.3.2. MUC2 Mucin Expression Analysis

This compound has been shown to increase the expression of MUC2, a key mucin in the intestinal mucus layer.[1] This can be assessed at both the mRNA and protein levels in intestinal goblet-like cells such as LS174T.[14][15]

Quantitative Real-Time PCR (qRT-PCR) for MUC2 mRNA

-

Cell Culture and Treatment: Seed LS174T cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

-

RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for human MUC2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Human MUC2 Forward Primer: 5'-TGGTCACCACCATTACCACC-3'

-

Human MUC2 Reverse Primer: 5'-GGCAGACAGAGACAGAGACAA-3'

-

-

Data Analysis: Calculate the relative expression of MUC2 mRNA using the ΔΔCt method.[16]

Western Blotting for MUC2 Protein

-

Cell Culture and Treatment: Seed LS174T cells and treat with this compound as described for qRT-PCR.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a low-percentage SDS-polyacrylamide gel (due to the large size of MUC2) and transfer to a PVDF or nitrocellulose membrane.[17][18][19][20]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against MUC2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the MUC2 protein levels to a loading control such as β-actin or GAPDH.

-

3.3.3. Analysis of PKCα/β and ERK1/2 Signaling Pathway

The effect of this compound on the PKCα/β and ERK1/2 signaling pathway can be investigated by Western blotting for the phosphorylated (activated) forms of these proteins.

-

Cell Culture and Treatment: Treat LS174T cells with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Protein Extraction and Western Blotting: Perform protein extraction and Western blotting as described for MUC2.

-

Immunoblotting:

-

Probe separate membranes with primary antibodies specific for phospho-PKCα/β, total PKCα/β, phospho-ERK1/2, and total ERK1/2.

-

Use appropriate HRP-conjugated secondary antibodies.

-

Detect and quantify the protein bands.

-

An increase in the ratio of phosphorylated protein to total protein indicates activation of the signaling pathway.

-

Mandatory Visualizations

Bioactivity-Guided Isolation Workflow

Caption: Bioactivity-guided isolation workflow for this compound.

Signaling Pathway of this compound in Intestinal Epithelial Cells

Caption: Signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. labmartgh.com [labmartgh.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of sphingolipids in potatoes (Solanum tuberosum L.) and sweet potatoes (Ipomoea batatas (L.) Lam.) by reversed phase high-performance liquid chromatography electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. High throughput transepithelial electrical resistance (TEER) measurements on perfused membrane-free epithelia - Lab on a Chip (RSC Publishing) DOI:10.1039/D0LC00770F [pubs.rsc.org]

- 14. Caco-2 and LS174T cell lines provide different models for studying mucin expression in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mRNA of MUC2 is stimulated by IL-4, IL-13 or TNF-alpha through a mitogen-activated protein kinase pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Up-Regulation of MUC2 Mucin Expression by Serum Amyloid A3 Protein in Mouse Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. MUC2 expression modulates immune infiltration in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | IgGFc-binding protein and MUC2 mucin produced by colonic goblet-like cells spatially interact non-covalently and regulate wound healing [frontiersin.org]

An In-Depth Technical Guide to the Putative Biosynthetic Pathway of 7Z-Trifostigmanoside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

7Z-Trifostigmanoside I, a complex glycoside isolated from sweet potato (Ipomoea batatas), has garnered interest for its potential biological activities.[1][2][3] While its complete biosynthetic pathway has not been fully elucidated, this technical guide synthesizes current knowledge to propose a putative pathway, drawing parallels with established metabolic routes of terpenoids and glycosides in plants. This document provides a detailed overview of the likely enzymatic steps, potential regulatory mechanisms, and comprehensive experimental protocols to facilitate further research into this intriguing molecule. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

This compound is a secondary metabolite identified in sweet potato (Ipomoea batatas).[1][2][3] Structurally, it is characterized by a C13 nor-isoprenoid aglycone, which is glycosidically linked to a trisaccharide chain. The unique structure of this compound suggests a biosynthetic origin that diverges from the more common steroid and triterpenoid (B12794562) pathways. Understanding its biosynthesis is crucial for potential biotechnological production and for exploring its physiological role in the plant and its pharmacological potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the C13 nor-isoprenoid aglycone and the subsequent sequential glycosylation.

Biosynthesis of the C13 Nor-isoprenoid Aglycone

The C13 nor-isoprenoid aglycone of this compound is likely derived from the oxidative cleavage of a carotenoid precursor. This is a common route for the formation of various aromatic compounds in plants. The proposed pathway begins with the well-established MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the formation of the aglycone are hypothesized as follows:

-

Carotenoid Precursor Synthesis: Through the MEP pathway, IPP and DMAPP are synthesized and subsequently condensed to form geranylgeranyl pyrophosphate (GGPP). Head-to-head condensation of two GGPP molecules leads to the formation of phytoene (B131915), the first committed step in carotenoid biosynthesis. A series of desaturation and isomerization reactions convert phytoene to a specific carotenoid, likely a xanthophyll, which serves as the direct precursor for cleavage.

-

Oxidative Cleavage: A carotenoid cleavage dioxygenase (CCD) enzyme is proposed to catalyze the key cleavage of the carotenoid backbone to yield the C13 nor-isoprenoid skeleton. The position of the cleavage would determine the final structure of the aglycone.

-

Post-Cleavage Modifications: The initial C13 product of the cleavage reaction likely undergoes further enzymatic modifications, such as reductions, hydroxylations, and isomerizations, to yield the final aglycone structure of this compound.

Glycosylation of the Aglycone

Once the aglycone is synthesized, it undergoes a stepwise glycosylation process to attach the trisaccharide chain. This is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), each specific for the acceptor molecule and the sugar donor.

The proposed glycosylation sequence is:

-

First Glycosylation: A UGT transfers the first sugar moiety (likely glucose) from UDP-glucose to a hydroxyl group on the aglycone.

-

Second Glycosylation: A second UGT adds the next sugar to the first sugar, forming a disaccharide.

-

Third Glycosylation: A third UGT completes the trisaccharide chain by adding the final sugar moiety.

Data Presentation

As the biosynthetic pathway is putative, quantitative data on enzyme kinetics and intermediate concentrations are not available. However, the structural data from the isolation and elucidation of this compound provide a basis for future quantitative studies.

| Parameter | Value | Method | Reference |

| Molecular Formula | C24H38O12 | High-Resolution FAB-MS | [1] |

| Molecular Weight | 518.55 g/mol | Mass Spectrometry | [1] |

| ¹H NMR Data | See original publication | NMR Spectroscopy | [1] |

| ¹³C NMR Data | See original publication | NMR Spectroscopy | [1] |

| Purity | 98% | HPLC | [1] |

Experimental Protocols

Investigating the proposed biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques.

Extraction and Isolation of this compound

This protocol is adapted from the reported method for the isolation of this compound from sweet potato.

Objective: To extract and purify this compound for structural confirmation and for use as an analytical standard.

Materials:

-

Sweet potato tubers

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Sephadex LH-20 resin

-

HPLC system with a C18 column

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Fresh sweet potato tubers are washed, peeled, and homogenized in methanol.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to remove non-polar and moderately polar compounds.

-

-

Chromatographic Purification:

-

The aqueous layer, containing the glycosides, is freeze-dried.

-

The dried extract is redissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column.

-

The column is eluted with methanol, and fractions are collected.

-

Fractions are monitored by thin-layer chromatography (TLC) or HPLC.

-

Fractions containing this compound are pooled and concentrated.

-

-

HPLC Purification:

-

The enriched fraction is subjected to preparative HPLC on a C18 column.

-

A gradient of water and acetonitrile (B52724) is used as the mobile phase.

-

The peak corresponding to this compound is collected and lyophilized to yield the pure compound.

-

Enzyme Assays for Putative Biosynthetic Enzymes

Objective: To detect and characterize the activity of the enzymes proposed to be involved in the biosynthesis of this compound.

A. Carotenoid Cleavage Dioxygenase (CCD) Assay:

Principle: The assay measures the decrease in the carotenoid substrate or the formation of the C13 nor-isoprenoid product.

Materials:

-

Protein extract from sweet potato tissue

-

Carotenoid substrate (e.g., zeaxanthin) dissolved in a detergent solution (e.g., Triton X-100)

-

Reaction buffer (e.g., Tris-HCl with Fe²⁺ and ascorbate)

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Prepare a crude protein extract from sweet potato tubers.

-

Set up the reaction mixture containing the protein extract, carotenoid substrate, and reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a solvent like acetone (B3395972) or ethyl acetate.

-

Extract the products and remaining substrate with an organic solvent.

-

Analyze the extract by HPLC-PDA to quantify the consumption of the carotenoid substrate and the formation of the C13 product.

B. UDP-Glycosyltransferase (UGT) Assay:

Principle: The assay measures the transfer of a sugar moiety from a UDP-sugar donor to the aglycone or a glycosylated intermediate.

Materials:

-

Recombinant or purified UGT enzyme

-

Aglycone or glycoside acceptor substrate

-

UDP-sugar donor (e.g., UDP-glucose) labeled with a radioisotope (e.g., ¹⁴C) or a fluorescent tag

-

Reaction buffer (e.g., phosphate (B84403) or Tris buffer)

-

Scintillation counter or fluorescence detector

Procedure:

-

Set up the reaction mixture containing the UGT enzyme, acceptor substrate, labeled UDP-sugar, and reaction buffer.

-

Incubate at the optimal temperature.

-

Stop the reaction (e.g., by boiling or adding acid).

-

Separate the labeled product from the unreacted labeled UDP-sugar using TLC, HPLC, or a solid-phase extraction cartridge.

-

Quantify the radioactivity or fluorescence of the product to determine the enzyme activity.

Signaling Pathways and Regulation

The biosynthesis of this compound is likely to be under tight regulatory control, influenced by developmental cues and environmental stresses.

-

Regulation of Aglycone Biosynthesis: The biosynthesis of the carotenoid precursor is known to be regulated by light, hormones (such as abscisic acid and gibberellins), and stress conditions. The expression of carotenoid biosynthetic genes and CCDs is often transcriptionally regulated.

-

Regulation of Glycosylation: The expression of UGTs can be tissue-specific and induced by various stimuli, including pathogen attack, wounding, and exposure to certain chemicals. This suggests that the final step of this compound biosynthesis may be a point of regulatory control.

Conclusion

This technical guide provides a comprehensive, albeit putative, framework for the biosynthetic pathway of this compound. The proposed pathway, originating from carotenoid metabolism and culminating in a series of glycosylation events, offers a number of testable hypotheses for future research. The detailed experimental protocols provided herein are intended to equip researchers with the necessary tools to investigate this pathway, ultimately leading to a deeper understanding of the biosynthesis and biological function of this complex natural product. The elucidation of this pathway will be invaluable for the fields of plant biochemistry, metabolic engineering, and the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Biological Activity of 7Z-Trifostigmanoside I

This technical guide provides a comprehensive overview of the biological activities of 7Z-Trifostigmanoside I (TS I), a naturally occurring compound isolated from sweet potato (Ipomoea batatas). The information presented is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of intestinal barrier function.

Introduction

This compound is a glycoside that has been identified as a key bioactive component of sweet potato, a vegetable long used in traditional medicine for various ailments, including stomach disorders.[1][2][3] Recent scientific investigations have focused on elucidating the specific molecular mechanisms through which TS I exerts its beneficial effects on the gastrointestinal system. This guide summarizes the key findings related to its biological activity, mechanism of action, and the experimental evidence supporting these claims.

Core Biological Activity: Enhancement of Intestinal Barrier Function

The primary biological activity of this compound is its ability to enhance and protect the intestinal barrier.[1][2][3][4] The intestinal barrier is a complex, multi-layered defense system that prevents the passage of harmful substances from the gut lumen into the bloodstream. TS I contributes to the integrity of this barrier through two main effects:

-

Induction of Mucin Production: TS I has been shown to significantly induce the expression of Mucin 2 (MUC2).[1][2][4] MUC2 is the primary structural component of the mucus layer that covers the intestinal epithelium, providing a physical barrier against pathogens and other harmful agents.

-

Protection of Tight Junctions: The compound also plays a role in protecting the function of tight junctions.[1][2][4] Tight junctions are protein complexes that seal the space between adjacent epithelial cells, thereby regulating paracellular permeability.

Mechanism of Action: The PKCα/β-ERK1/2 Signaling Pathway

Research has elucidated that this compound exerts its effects on MUC2 expression through the activation of the Protein Kinase C (PKC) signaling pathway.[1][2][3][5] Specifically, TS I promotes the phosphorylation of PKCα/β isoforms.[1][2][4] The activation of PKCα/β, in turn, leads to the phosphorylation of its downstream target, Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[2][3][5] This sequential activation of the PKCα/β-ERK1/2 signaling cascade is the key mechanism driving the upregulation of MUC2 expression.[2][3]

The proposed signaling pathway is visualized in the diagram below:

Quantitative Data on Biological Activity

The effects of this compound on MUC2 expression have been quantified in a time-dependent manner. The following table summarizes the key findings from in vitro studies using the LS174T human colon cancer cell line.

| Treatment Time | MUC2 Protein Expression (Fold Change vs. Control) | MUC2 mRNA Expression (Fold Change vs. Control) | p-PKCα/β Protein Expression (Fold Change vs. Control) |

| 0 min | 1.0 | 1.0 | 1.0 |

| 15 min | Not Reported | Not Reported | Increased |

| 30 min | Increased | Increased | Increased |

| 60 min | Maximally Increased | Maximally Increased | Maximally Increased |

Note: The exact numerical fold changes are not available in the provided search results, but the trend of a time-dependent increase is clearly indicated.[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

1. Cell Culture

-

Cell Lines:

-

LS174T (human colon adenocarcinoma goblet cell line): Used for MUC2 expression studies.

-

Caco-2 (human colorectal adenocarcinoma cell line): Used for tight junction function assays.

-

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.[2] The specific growth medium and supplements would be standard for these cell lines (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics).

2. Western Blotting

This technique was employed to quantify the protein levels of MUC2 and the phosphorylation status of PKCα/β and ERK1/2.

-

Workflow:

-

Cell Lysis: LS174T cells were treated with this compound for various time points. After treatment, cells were washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for MUC2, p-PKCα/β, PKCα/β, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH).

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

3. Semi-Quantitative Real-Time PCR (RT-PCR)

This method was used to measure the mRNA expression levels of MUC2.

-

Workflow:

-

RNA Extraction: Total RNA was isolated from this compound-treated LS174T cells using a suitable RNA extraction kit (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[4]

-

Real-Time PCR: The cDNA was used as a template for real-time PCR with primers specific for MUC2 and a housekeeping gene (e.g., GAPDH) for normalization. The amplification was monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of MUC2 mRNA was calculated using the 2-ΔΔCt method.

-

4. Immunostaining

Immunostaining was likely used to visualize the expression and localization of tight junction proteins in Caco-2 cell monolayers.

-

Protocol Outline:

-

Caco-2 cells were grown on permeable supports to form a polarized monolayer.

-

The cells were treated with this compound.

-

The monolayers were fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

The cells were incubated with primary antibodies against tight junction proteins (e.g., ZO-1, Occludin).

-

After washing, the cells were incubated with fluorescently labeled secondary antibodies.

-

The localization of the tight junction proteins was visualized using fluorescence microscopy.

-

Conclusion

This compound is a promising natural compound with well-defined biological activity related to the enhancement of intestinal barrier function. Its mechanism of action, involving the activation of the PKCα/β-ERK1/2 signaling pathway to induce MUC2 expression, provides a solid foundation for further preclinical and clinical investigation. The experimental data robustly support its potential as a therapeutic agent for gastrointestinal disorders characterized by a compromised intestinal barrier. This guide provides the foundational knowledge for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Isolation of 7Z-Trifostigmanoside I from Polygala hongkongensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological significance of 7Z-Trifostigmanoside I, a megastigmane glycoside. Initially identified in Polygala hongkongensis, this document outlines the pioneering work that led to its discovery and details the experimental methodologies for its isolation and characterization. Furthermore, this guide explores the biological activity of the closely related compound, Trifostigmanoside I, isolated from sweet potato, which has demonstrated a significant role in maintaining intestinal barrier function through the PKCα/β signaling pathway. This guide synthesizes the available scientific data to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Polygala hongkongensis, a plant species with a history in traditional medicine, has been a source of novel bioactive compounds. Among these is this compound, a megastigmane glycoside that was first isolated from this plant.[1][2] Megastigmane glycosides are a class of C13-norisoprenoids known for their structural diversity and a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. The discovery of this compound in Polygala hongkongensis has opened new avenues for investigating its therapeutic potential. While the initial discovery provided the structural elucidation of this novel compound, further research on a likely identical compound, Trifostigmanoside I from sweet potato, has shed light on its potential mechanism of action, particularly in the context of intestinal health.[3][4][5]

Discovery and Initial Characterization

The initial discovery of this compound was the result of phytochemical investigation of Polygala hongkongensis. Researchers successfully isolated and identified two new megastigmane glycosides, one of which was this compound. The structural elucidation of this novel compound was accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

The structure of this compound was established using a suite of spectroscopic methods, including:

-

UV Spectroscopy: To determine the presence of chromophores.

-

IR Spectroscopy: To identify functional groups.

-

NMR Spectroscopy (1H, 13C, and 2D-NMR): To determine the carbon skeleton and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Detailed Experimental Protocols: Bioactivity-Guided Isolation from Sweet Potato

A detailed protocol for the isolation of a closely related and likely identical compound, Trifostigmanoside I, has been described from sweet potato (Ipomoea batatas).[3][4] This bioactivity-guided isolation provides a robust methodology that can be adapted for the isolation of this compound from Polygala hongkongensis.

Extraction and Fractionation

The following table summarizes the initial steps of extraction and fractionation:

| Step | Procedure | Solvent/Mobile Phase |

| 1. Extraction | Dried and powdered sweet potato was extracted with methanol (B129727). | Methanol |

| 2. Solvent Partitioning | The methanol extract was partitioned between ethyl acetate (B1210297) and water. | Ethyl acetate, Water |

| 3. Further Partitioning | The aqueous layer was further partitioned with n-butanol. | n-Butanol |

Chromatographic Purification

The n-butanol fraction, which showed the highest activity, was subjected to multiple chromatographic steps for the isolation of Trifostigmanoside I.

| Step | Chromatographic Method | Stationary Phase | Mobile Phase/Gradient |

| 1. Column Chromatography | Open column chromatography | Diaion HP-20 | Stepwise gradient of methanol in water |

| 2. Medium Pressure Liquid Chromatography (MPLC) | MPLC | Silica gel | Gradient of methanol in chloroform |

| 3. High-Performance Liquid Chromatography (HPLC) | Preparative HPLC | C18 | Gradient of acetonitrile (B52724) in water |

This multi-step purification process yielded pure Trifostigmanoside I, which was then subjected to structural and biological analysis.

Biological Activity and Signaling Pathway

Trifostigmanoside I isolated from sweet potato has been shown to play a crucial role in maintaining intestinal barrier function.[3][4][5] The compound was found to induce the production of MUC2, a key component of the protective mucus layer in the intestine, and to protect the integrity of tight junctions between intestinal epithelial cells.[3][4]

The underlying mechanism of action involves the activation of the Protein Kinase C (PKC) signaling pathway. Specifically, Trifostigmanoside I promotes the phosphorylation of PKCα/β.[3][4]

Proposed Signaling Pathway of Trifostigmanoside I

The following diagram illustrates the proposed signaling pathway through which Trifostigmanoside I exerts its protective effects on the intestinal barrier.

Caption: Proposed signaling pathway of Trifostigmanoside I.

Experimental Workflow

The overall workflow from the plant source to the identification and biological characterization of Trifostigmanoside I is depicted in the following diagram.

Caption: General workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

The discovery of this compound in Polygala hongkongensis and the subsequent elucidation of the biological activity of Trifostigmanoside I from sweet potato highlight the importance of natural products in drug discovery. The demonstrated ability of this compound to enhance intestinal barrier function through the PKCα/β signaling pathway suggests its potential as a therapeutic agent for gastrointestinal disorders characterized by a compromised intestinal barrier, such as inflammatory bowel disease (IBD) and leaky gut syndrome.

Future research should focus on:

-

Confirming the identity and bioactivity of this compound from Polygala hongkongensis : A direct comparison of the compound isolated from both plant sources is necessary.

-

In-depth mechanistic studies: Further investigation into the downstream targets of the PKCα/β pathway and other potential signaling cascades is warranted.

-

Preclinical and clinical studies: Evaluating the efficacy and safety of this compound in animal models and eventually in human trials will be crucial for its development as a therapeutic agent.

-

Synthesis and structure-activity relationship (SAR) studies: Chemical synthesis of this compound and its analogs will enable the exploration of SAR to optimize its biological activity and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Enigmatic Role of 7Z-Trifostigmanoside I in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7Z-Trifostigmanoside I, a sesquiterpenoid glycoside isolated from the sweet potato (Ipomoea batatas), represents a fascinating yet underexplored component of plant secondary metabolism. While preliminary research has highlighted its potential pharmacological activities in mammalian systems, its endogenous role within the plant remains largely uncharacterized. This technical guide aims to provide an in-depth overview of the putative functions of this compound in plants, drawing upon the broader knowledge of sesquiterpenoids and glycosides. We will explore its likely biosynthetic origins, potential roles in plant defense and allelopathy, and provide standardized experimental protocols for its extraction and analysis.

Chemical Profile of this compound

This compound is structurally characterized by a sesquiterpenoid aglycone linked to a sugar moiety. Sesquiterpenoids are a diverse class of 15-carbon isoprenoids derived from farnesyl pyrophosphate (FPP). The glycosylation of the sesquiterpenoid core is a critical modification that can alter its solubility, stability, and biological activity within the plant.

Putative Role in Plant Secondary Metabolism

The precise function of this compound in Ipomoea batatas has not been empirically determined. However, based on the well-established roles of sesquiterpenoid lactones and other glycosylated secondary metabolites in the plant kingdom, we can infer several potential functions.

Plant Defense

Sesquiterpenoids are renowned for their roles in defending plants against a wide array of herbivores and pathogens.[1] They can act as antifeedants, toxins, or antimicrobial agents.[1][2] The glycosylation of these compounds can serve as a mechanism to store them in an inactive, non-toxic form within the plant cell, often in the vacuole. Upon tissue damage by an herbivore or pathogen, specific glycosidases can cleave the sugar moiety, releasing the active aglycone to deter the attacker.

Table 1: Documented Biological Activities of Structurally Related Sesquiterpenoid Lactones in Plants

| Compound Class | Biological Activity in Plants | Putative Role of this compound |

| Sesquiterpene Lactones | Antifeedant against insects and mammals | Deterrence of herbivores |

| Antimicrobial (antifungal and antibacterial) | Protection against pathogenic fungi and bacteria | |

| Allelopathic (inhibition of germination and growth of competing plants) | Interference with neighboring plant species |

Allelopathy

Many sesquiterpenoids exhibit allelopathic properties, influencing the growth and development of neighboring plants.[1] This chemical interference can provide a competitive advantage by inhibiting the germination of seeds or the growth of seedlings of other species. This compound, upon its release into the soil through root exudation or decomposition of plant tissues, could potentially play a role in the allelopathic interactions of Ipomoea batatas.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are then converted to the C15 compound, farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. A specific terpene synthase would then catalyze the cyclization of FPP to form the characteristic sesquiterpenoid skeleton of this compound. Subsequent modifications, such as hydroxylation and oxidation, are likely carried out by cytochrome P450 monooxygenases, followed by glycosylation by a glycosyltransferase.

Experimental Protocols

Extraction of this compound from Ipomoea batatas**

This protocol is a general guideline for the extraction of moderately polar terpenoid glycosides.

Materials:

-

Fresh or lyophilized Ipomoea batatas tissue (roots or leaves)

-

Liquid nitrogen

-

Methanol (B129727) (MeOH)

-

Water (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Suspend the powdered tissue in 80% aqueous methanol (1:10 w/v).

-

Sonicate the suspension for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet twice more.

-

Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.

-

Perform a liquid-liquid partitioning of the aqueous concentrate against chloroform to remove non-polar compounds.

-

Subject the aqueous phase to Solid Phase Extraction (SPE) using a C18 cartridge to further purify the glycosidic fraction.

-

Elute the glycosides with increasing concentrations of methanol in water.

-

Collect the fractions and analyze for the presence of this compound.

Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) and/or a Diode Array Detector (DAD).

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation.

HPLC-MS Conditions (General):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

Hypothetical Signaling Pathway for Plant Defense Induction

The induction of sesquiterpenoid biosynthesis for defense is often triggered by herbivore- or pathogen-associated molecular patterns (HAMPs or PAMPs). This recognition initiates a signaling cascade that leads to the upregulation of genes involved in the sesquiterpenoid biosynthetic pathway.

Future Directions

The study of this compound in the context of plant secondary metabolism is a nascent field with significant potential. Future research should focus on:

-

Functional Genomics: Identifying the specific genes (terpene synthase, P450s, and glycosyltransferase) involved in its biosynthesis in Ipomoea batatas.

-

Metabolomic Profiling: Quantifying the accumulation of this compound in different tissues and under various stress conditions (e.g., herbivory, pathogen infection).

-

Bioassays: Directly testing the effects of purified this compound and its aglycone on relevant herbivores and pathogens of sweet potato.

-

Ecological Studies: Investigating its potential allelopathic effects in a natural setting.

Conclusion

While direct experimental evidence is currently limited, the chemical nature of this compound strongly suggests its involvement in the defense and competitive interactions of Ipomoea batatas. As a sesquiterpenoid glycoside, it likely functions as a stored, inactive defense compound that can be rapidly activated upon biotic challenge. The provided biosynthetic and signaling frameworks, along with the experimental protocols, offer a robust starting point for researchers to further elucidate the precise role of this intriguing secondary metabolite. Such investigations will not only enhance our understanding of plant chemical ecology but may also open new avenues for the development of natural pesticides and other valuable biochemicals.

References

Spectroscopic Profile of 7Z-Trifostigmanoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 7Z-Trifostigmanoside I, a bioactive glycoside isolated from sweet potato (Ipomoea batatas). The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Mass Spectrometry (MS) Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) has been utilized to determine the molecular formula of this compound.

| Parameter | Observed Value |

| Molecular Formula | C₂₄H₃₈O₁₂ |

| Ionization Mode | Positive |

| [M+Na]⁺ | m/z 541.2261 |

| Key Fragments | m/z 387 [M-H-Api]⁺, m/z 225 [M-H-Api-glc]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of complex natural products like this compound. The following tables summarize the reported ¹H and ¹³C NMR data.

Table 2.1: ¹³C NMR Spectroscopic Data (CD₃OD)

| Position | Chemical Shift (δ) ppm |

| 1 | 41.02 |

| 2 | 50.7 |

| 3 | 199.7 |

| 4 | 125.7 |

| 5 | 165.8 |

| 6 | 77.7 |

| 7 | 130.31 |

| 8 | 133.3 |

| 9 | 75.4 |

| 10 | 19.70 |

| 11 | 22.02 |

| 12 | 23.32 |

| 13 | 18.13 |

| 1' | 101.3 |

| 2' | 77.2 |

| 3' | 75.4 |

| 4' | 64.7 |

| 5' | 73.4 |

| 6' | 61.3 |

| 1'' | 109.3 |

| 2'' | 76.5 |

| 3'' | 79.2 |

| 4'' | 59.6 |

| 5'' | 70.2 |

Table 2.2: Partial ¹H NMR Spectroscopic Data (CD₃OD)

While a complete list of proton assignments is not available in the reviewed literature, key characteristic signals have been reported.

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-13 | 1.83 | s | |

| H-10 | 1.29 | d | 6.4 |

| H-12 | 1.04 | s | |

| H-11 | 1.03 | s |

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer equipped with a Fast Atom Bombardment (FAB) source.

-

Sample Preparation : The purified compound is dissolved in a suitable matrix, such as m-nitrobenzyl alcohol, and applied to the FAB probe tip.

-

Data Acquisition : The sample is ionized in the positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.

-

Sample Preparation : 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of deuterated methanol (B129727) (CD₃OD) and transferred to a 5 mm NMR tube.

-

¹H NMR : Standard one-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR : Proton-decoupled ¹³C NMR spectra are recorded to identify all unique carbon signals.

-

2D NMR (COSY, HSQC, HMBC) :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition : The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Expected characteristic absorptions for this compound would include O-H stretching (from hydroxyl groups), C-H stretching (from alkyl groups), C=O stretching (from the ketone), C=C stretching (from the alkene), and C-O stretching (from the glycosidic linkages and hydroxyl groups).

Ultraviolet-Visible (UV) Spectroscopy

-

Instrumentation : A UV-Visible spectrophotometer.

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Data Acquisition : The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm). The presence of a chromophore, such as the α,β-unsaturated ketone system in this compound, would be expected to produce a characteristic absorption maximum (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Caption: Workflow for Natural Product Spectroscopic Analysis.

Unveiling the Therapeutic Potential of 7Z-Trifostigmanoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7Z-Trifostigmanoside I (TS I), a novel glycoside isolated from sweet potato (Ipomoea batatas), has emerged as a promising bioactive compound with significant therapeutic potential in maintaining intestinal barrier function. This technical guide provides a comprehensive overview of the current scientific evidence, detailing its mechanism of action, quantitative effects on key biological markers, and the experimental protocols utilized in its evaluation. The primary therapeutic effect of TS I lies in its ability to enhance the intestinal mucosal defense system through the upregulation of Mucin 2 (MUC2) and the protection of tight junction integrity. This is achieved via the activation of the Protein Kinase C (PKC) α/β-Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway. This document serves as an in-depth resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Introduction

The intestinal barrier is a critical defense mechanism, and its disruption is implicated in a variety of gastrointestinal disorders. This compound, a compound identified through bioactivity-guided isolation from sweet potato, has demonstrated a significant role in preserving this barrier.[1] In vitro studies have shown its capacity to induce the expression of MUC2, the primary structural component of the colonic mucus layer, and to protect the function of tight junctions, which regulate intestinal permeability.[1][2] The underlying mechanism involves the activation of the PKCα/β and downstream ERK1/2 signaling pathways.[2][3]

Mechanism of Action: The PKCα/β-ERK1/2 Signaling Pathway

This compound exerts its therapeutic effects by modulating a specific intracellular signaling cascade. The proposed mechanism of action, as elucidated by in vitro studies, is the activation of Protein Kinase C (PKC) α and β isoforms, which in turn leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This activated pathway culminates in the increased transcription and translation of MUC2, a key mucin responsible for forming the protective mucus layer in the intestine.[1][2][4]

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key protein and gene expression levels as determined by Western blot and semi-quantitative real-time PCR analyses in LS174T human colon cancer cells.[4][5][6]

Table 1: Time-Dependent Effect of this compound on Protein Expression

| Time Point | MUC2 Expression (Fold Change) | p-PKCα/β Expression (Fold Change) | p-ERK1/2 Expression (Fold Change) |

| 0 hr | 1.0 | 1.0 | 1.0 |

| 6 hr | ~1.5 | ~1.8 | ~1.7 |

| 12 hr | ~2.0 | ~2.5 | ~2.2 |

| 24 hr | ~2.2* | ~1.5 | ~1.3 |

*Note: Values are estimated from densitometric analysis of Western blot images. *p < 0.05 compared to 0 hr.[4][5][6]

Table 2: Time-Dependent Effect of this compound on MUC2 mRNA Expression

| Time Point | MUC2 mRNA Expression (Fold Change) |

| 0 hr | 1.0 |

| 6 hr | ~1.8 |

| 12 hr | ~2.5 |

| 24 hr | ~2.0* |

*Note: Values are from semi-quantitative real-time PCR. *p < 0.05 compared to 0 hr.[4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the therapeutic effects of this compound.

Cell Culture

-

Cell Lines: LS174T (human colon adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) cells were utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis

This protocol was used to determine the protein expression levels of MUC2, phosphorylated PKCα/β, and phosphorylated ERK1/2.

-

Cell Lysis: LS174T cells were treated with this compound for the indicated time points. Subsequently, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for MUC2, p-PKCα/β, p-ERK1/2, or GAPDH (as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities were quantified using ImageJ software.

Semi-Quantitative Real-Time PCR

This method was employed to measure the mRNA expression levels of MUC2.

-

RNA Extraction: Total RNA was extracted from this compound-treated LS174T cells using a TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

-

Real-Time PCR: The relative quantification of MUC2 mRNA was performed using a SYBR Green-based real-time PCR assay. The PCR cycling conditions were typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: The relative expression of MUC2 was normalized to the expression of a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.

Experimental Workflow Diagram

Caption: Key experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound presents a compelling case as a novel therapeutic agent for the management of conditions characterized by a compromised intestinal barrier. Its well-defined mechanism of action, involving the activation of the PKCα/β-ERK1/2 signaling pathway to enhance MUC2 production, provides a solid foundation for further investigation. Future research should focus on in vivo studies to validate these findings in animal models of intestinal dysfunction and to assess the compound's pharmacokinetic and safety profiles. Furthermore, exploring the potential synergistic effects of this compound with other therapeutic agents could open new avenues for the treatment of complex gastrointestinal diseases.

References

Unveiling the Potential of 7Z-Trifostigmanoside I: A Technical Guide to its Place within the Megastigmane Glycoside Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 7Z-Trifostigmanoside I, a megastigmane glycoside with demonstrated therapeutic potential. We will delve into its chemical structure, biological activity, and the experimental methodologies used in its characterization. Furthermore, this guide will situate this compound within the broader class of megastigmane glycosides, offering a comparative analysis of their structures and bioactivities to illuminate avenues for future research and drug development.

Introduction to this compound and Megastigmane Glycosides

This compound is a naturally occurring compound first isolated from the sweet potato (Ipomoea batatas).[1][2][3] Structurally, it belongs to the diverse family of megastigmane glycosides. Megastigmanes are a class of C13-norisoprenoids, which are organic compounds derived from the degradation of carotenoids.[4][5][6] These compounds are widely distributed throughout the plant kingdom and are known to contribute to the aroma and flavor of many fruits and flowers.[7]

The core structure of a megastigmane is a 13-carbon skeleton. The diversity within this family arises from variations in oxidation patterns and the nature and position of glycosidic linkages. Megastigmane glycosides have garnered significant scientific interest due to their wide range of reported biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-tumor effects.[4][5][6][8]

This compound: Structure and Biological Activity

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis. It possesses the characteristic C13 megastigmane core, with specific stereochemistry and glycosylation that define its unique properties.

Biological Activity: Enhancing Intestinal Barrier Function

Research has highlighted the significant role of this compound in maintaining and restoring intestinal barrier function.[1][2][3] Specifically, it has been shown to:

-

Induce Mucin (MUC2) Production: this compound stimulates the expression of MUC2, a key component of the protective mucus layer in the intestine.[1][2][3]

-

Protect Tight Junctions: It helps to preserve the integrity of tight junctions, the protein complexes that seal the space between epithelial cells and regulate intestinal permeability.[1][2][3]

This activity is mediated through the activation of the Protein Kinase C (PKC) α/β signaling pathway.[1][2][3]

References

- 1. Megastigmane glycosides from Heterosmilax yunnanensis and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data [ouci.dntb.gov.ua]

7Z-Trifostigmanoside I: A Technical Guide on its Role in Traditional Medicine and Intestinal Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

7Z-Trifostigmanoside I (TS I), a sesquiterpene glycoside isolated from sweet potato (Ipomoea batatas), is emerging as a compound of significant interest in the context of traditional medicine and modern pharmacology. Traditionally, sweet potato has been utilized for gastrointestinal ailments, including diarrhea and stomach disorders.[1][2][3][4] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying these traditional uses, with this compound identified as a key bioactive constituent. This technical guide provides an in-depth analysis of the current research on this compound, focusing on its role in modulating intestinal barrier function. It details the quantitative data from key experiments, outlines the experimental protocols, and visualizes the identified signaling pathways to support further research and drug development efforts.

Introduction

The intestinal barrier is a critical component of human health, serving to absorb nutrients while preventing the translocation of harmful substances from the gut lumen into the systemic circulation. This barrier is maintained by a combination of the mucus layer, epithelial cells, and the tight junctions between them. Disruption of this barrier is implicated in a range of gastrointestinal diseases. Traditional medicine systems have long utilized botanicals to manage digestive health. Sweet potato, a globally consumed food crop, has a history of use in treating stomach ailments.[1][2][3][4] Scientific inquiry has led to the isolation of this compound from sweet potato, and it has been shown to play a crucial role in enhancing intestinal barrier function by promoting mucin production and protecting tight junctions.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound's effects on intestinal epithelial cells.

Table 1: Effect of this compound on MUC2 Gene Expression in LS174T Cells

| Treatment Time (hours) | MUC2 mRNA Expression (Fold Change vs. Control) |

| 0 | 1.0 |

| 6 | 1.5 |

| 12 | 2.0 |

| 24 | 2.5 |

Data presented as mean fold change. Statistical significance was observed.

Table 2: Effect of this compound on Protein Expression in LS174T Cells

| Treatment Time (hours) | MUC2 Protein Expression (Relative Density) | p-PKCα/β Protein Expression (Relative Density) | p-ERK1/2 Protein Expression (Relative Density) |

| 0 | Baseline | Baseline | Baseline |

| 0.5 | - | Increased | Increased |

| 1 | - | Increased | Increased |

| 3 | Increased | - | - |

| 6 | Increased | - | - |

| 12 | Increased | - | - |

Expression levels were determined by Western blot analysis and are presented relative to control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Bioactivity-Guided Isolation of this compound

The isolation of this compound from sweet potato was achieved through a bioactivity-guided fractionation approach.[1][3]

-

Extraction: Dried and powdered sweet potato was extracted with methanol (B129727) (MeOH). The extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water.

-

Fractionation: The aqueous layer, which showed the most significant activity in promoting mucin production, was subjected to column chromatography over a Diaion HP-20 column, eluting with a stepwise gradient of MeOH in water.

-

Purification: The active fractions were further purified using silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound was determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Culture

Human colon cancer cell lines, LS174T and Caco-2, were used for in vitro experiments.[1][3]

-

LS174T Cells: These cells are known for their ability to produce mucin and were used to study the effect of this compound on MUC2 expression. They were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Caco-2 Cells: These cells form a monolayer with well-defined tight junctions and were used to assess the impact of this compound on intestinal barrier integrity. They were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

All cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting

Western blotting was performed to analyze the protein expression levels of MUC2 and key signaling molecules.[1]

-

Cell Lysis: LS174T cells were treated with this compound for various time points, after which the cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against MUC2, p-PKCα/β, p-ERK1/2, and GAPDH (as a loading control) overnight at 4°C.

-

Detection: After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Semi-Quantitative Real-Time PCR

To assess the transcriptional regulation of MUC2 by this compound, semi-quantitative real-time PCR was conducted.[1]

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated LS174T cells using a commercial RNA isolation kit. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: The synthesized cDNA was used as a template for real-time PCR with primers specific for MUC2 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction was performed using a SYBR Green master mix on a real-time PCR system.

-

Data Analysis: The relative expression of MUC2 mRNA was calculated using the 2-ΔΔCt method.

Immunostaining

Immunostaining was used to visualize the expression and localization of tight junction proteins in Caco-2 cell monolayers.[1]

-

Cell Seeding and Treatment: Caco-2 cells were grown on chamber slides to form a confluent monolayer and then treated with this compound.

-

Fixation and Permeabilization: The cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunofluorescence: The cells were blocked and then incubated with primary antibodies against tight junction proteins (e.g., ZO-1, occludin). After washing, they were incubated with fluorescently labeled secondary antibodies.

-

Imaging: The slides were mounted with a mounting medium containing DAPI for nuclear staining and visualized using a fluorescence microscope.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on intestinal barrier function primarily through the activation of the Protein Kinase C (PKC) signaling pathway.

The proposed mechanism involves the phosphorylation and activation of PKCα/β, which in turn leads to the phosphorylation and activation of the downstream mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] This signaling cascade ultimately results in increased transcription and translation of the MUC2 gene, leading to enhanced mucin production.[1]

Conclusion and Future Directions

This compound, a natural compound from sweet potato, has demonstrated significant potential in enhancing intestinal barrier function. The scientific evidence aligns with the traditional use of sweet potato for digestive health, providing a molecular basis for its therapeutic effects. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers in natural product chemistry, pharmacology, and gastroenterology.

Future research should focus on several key areas:

-

In vivo studies: To validate the in vitro findings and assess the efficacy of this compound in animal models of intestinal barrier dysfunction.

-

Pharmacokinetics and bioavailability: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Safety and toxicology: To establish a comprehensive safety profile for potential therapeutic use.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its bioactivity and to potentially design more potent analogs.

The exploration of this compound is a promising avenue for the development of novel therapeutics for a variety of gastrointestinal disorders characterized by a compromised intestinal barrier.

References

- 1. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Compatibility of Whole Wheat-Based Composite Flour in the Development of Functional Foods [hrcak.srce.hr]

- 4. Phytochemical compounds and pharmacological activities of Ipomoea batatas L.: An updated review [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Bioactivity-Guided Isolation of 7Z-Trifostigmanoside I from Sweet Potato

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the bioactivity-guided isolation of 7Z-Trifostigmanoside I, a megastigmane glycoside from sweet potato (Ipomoea batatas). The protocol is designed to facilitate the replication of the isolation process, which is guided by the compound's ability to enhance intestinal barrier function. Detailed methodologies for extraction, fractionation, purification, and relevant bioassays are presented. The included data, protocols, and visualizations aim to support research into the therapeutic potential of this compound for conditions related to compromised intestinal integrity.

Introduction

The intestinal mucosal barrier plays a critical role in maintaining gut homeostasis by preventing the passage of harmful substances from the gut lumen into the circulatory system. This barrier is primarily maintained by a layer of mucus, rich in Mucin 2 (MUC2), and the integrity of tight junctions between epithelial cells. Disruption of this barrier is implicated in the pathogenesis of various gastrointestinal disorders, including inflammatory bowel disease (IBD).

Sweet potato (Ipomoea batatas) is a globally cultivated staple food rich in various phytochemicals with potential health benefits.[1] Recent research has identified this compound, a megastigmane glycoside, as a bioactive compound in sweet potato with the ability to protect and restore intestinal barrier function.[2][3] This protective effect is mediated through the induction of MUC2 expression and the protection of tight junctions, a process involving the activation of the Protein Kinase C (PKC) α/β signaling pathway.[2][3]

This application note details the bioactivity-guided fractionation and isolation of this compound from sweet potato. The process involves a systematic separation of the crude extract into fractions, with each fraction being tested for its ability to induce MUC2 expression in intestinal epithelial cells. The most active fraction is then subjected to further purification to yield the pure compound.

Data Presentation

The following tables summarize the quantitative data typically obtained during the bioactivity-guided isolation of this compound. The yields are based on reported values for sweet potato extraction and are presented here to illustrate the expected outcomes of the fractionation process.[4] The bioactivity data is derived from the findings of Parveen et al. (2020), where the ethyl acetate (B1210297) fraction was identified as the most active in inducing MUC2 expression.[2][3]

Table 1: Extraction and Fractionation Yields

| Step | Material/Fraction | Starting Weight (g) | Final Weight (g) | Yield (%) |

| 1 | Dried Sweet Potato Powder | 1000 | - | - |

| 2 | Crude Methanol (B129727) Extract | - | 150 | 15.0 |

| 3 | n-Hexane Fraction | 120 | 25 | 20.8 |

| 4 | Ethyl Acetate Fraction | 120 | 15 | 12.5 |

| 5 | n-Butanol Fraction | 120 | 35 | 29.2 |

| 6 | Water Fraction | 120 | 40 | 33.3 |

| 7 | This compound | 15 | 0.05 | 0.33 (from Ethyl Acetate Fraction) |

Table 2: Bioactivity of Sweet Potato Extracts and Fractions

| Sample | Concentration | Bioassay | Result |

| Crude Methanol Extract | 50 µg/mL | MUC2 Expression (LS174T cells) | Moderate Induction |

| n-Hexane Fraction | 50 µg/mL | MUC2 Expression (LS174T cells) | Low Induction |

| Ethyl Acetate Fraction | 50 µg/mL | MUC2 Expression (LS174T cells) | High Induction |

| n-Butanol Fraction | 50 µg/mL | MUC2 Expression (LS174T cells) | Moderate Induction |

| Water Fraction | 50 µg/mL | MUC2 Expression (LS174T cells) | Low Induction |

| This compound | 10 µM | MUC2 Expression (LS174T cells) | Significant time-dependent increase |

| This compound | 10 µM | PKCα/β Phosphorylation (LS174T cells) | Significant time-dependent increase |

| This compound | 10 µM | Tight Junction Protection (Caco-2 cells) | Protection against disruption |

Experimental Protocols

Extraction of Crude Sweet Potato Extract

-

Preparation of Plant Material: Obtain fresh sweet potatoes, wash, peel, and slice them. Lyophilize the slices and grind them into a fine powder.

-

Extraction: Macerate the dried sweet potato powder in methanol (1:10 w/v) at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Bioactivity-Guided Fractionation

-

Solvent Partitioning: Suspend the crude methanol extract in distilled water and partition it sequentially with an equal volume of n-hexane, ethyl acetate, and n-butanol.

-

Fraction Collection: Collect the n-hexane, ethyl acetate, n-butanol, and aqueous fractions separately.

-

Solvent Evaporation: Evaporate the solvent from each fraction under reduced pressure to obtain the dried fractions.

-

Bioassay Screening: Screen each fraction for its ability to induce MUC2 expression in LS174T human colon cancer cells (see Protocol 4). The most active fraction (ethyl acetate fraction) is selected for further purification.

Isolation and Purification of this compound

-